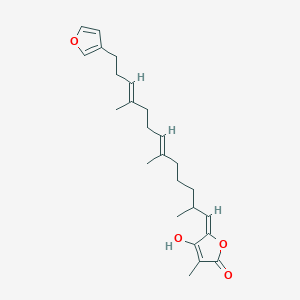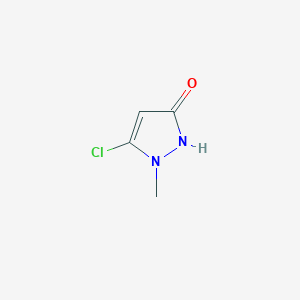
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with the molecular formula C4H5ClN2O It is a derivative of pyrazolone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1H-pyrazole with tin(II) chloride dihydrate in methanol at room temperature. The reaction mixture is stirred for six hours, followed by neutralization with sodium carbonate and extraction with ethyl acetate. The organic phases are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrazol-3-amine
- 5-Chloro-1H-pyrazol-3-carboxylic acid
- 5-Chloro-1H-pyrazol-3-ol
Uniqueness
5-Chloro-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyrazolone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H5ClN2O |
|---|---|
Molecular Weight |
132.55 g/mol |
IUPAC Name |
3-chloro-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
InChI Key |
UNQBLTIJPNKKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


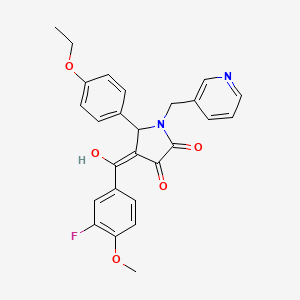

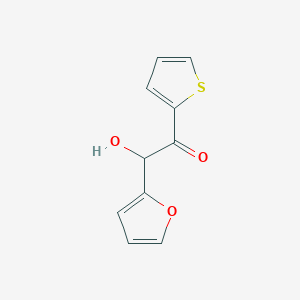
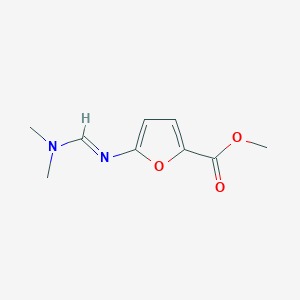

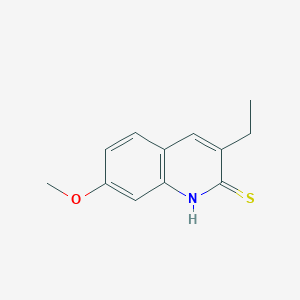
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
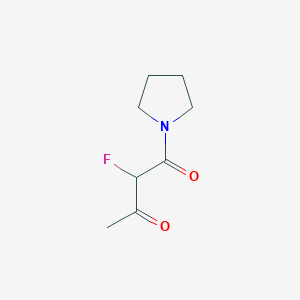



![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
